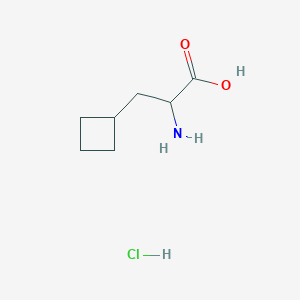
alpha-L-Mannopyranoside, phenylmethyl 6-deoxy-2,3-O-(1-methylethylidene)-
Overview
Description
Alpha-L-Mannopyranoside, phenylmethyl 6-deoxy-2,3-O-(1-methylethylidene)- is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as PMDP and is a derivative of mannose. PMDP is a white crystalline powder with a molecular weight of 314.31 g/mol.
Mechanism of Action
The mechanism of action of PMDP is not fully understood. However, studies have shown that PMDP can inhibit the activity of enzymes involved in the biosynthesis of glycoconjugates. This inhibition can lead to a decrease in the production of glycoconjugates, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
Studies have shown that PMDP can have various biochemical and physiological effects. In vitro studies have shown that PMDP can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that PMDP can improve glucose tolerance and insulin sensitivity in animal models of diabetes. PMDP has also been shown to have plant growth-promoting properties and can increase crop yields.
Advantages and Limitations for Lab Experiments
One advantage of using PMDP in lab experiments is its ease of synthesis. PMDP can be synthesized in a relatively simple reaction, and the product can be purified by standard techniques. Another advantage is its versatility. PMDP can be used in a wide range of experiments due to its potential applications in various fields. One limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the effects of PMDP on cellular processes.
Future Directions
There are several future directions for the study of PMDP. One direction is the further investigation of its potential use in the treatment of diabetes and other metabolic disorders. Another direction is the study of its potential use as a plant growth-promoting agent. Additionally, further studies are needed to fully understand the mechanism of action of PMDP and its effects on cellular processes. Finally, the development of new synthetic methods for PMDP could lead to the production of more potent derivatives with improved properties.
Scientific Research Applications
PMDP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, PMDP has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of diabetes and other metabolic disorders. In agriculture, PMDP has been shown to have plant growth-promoting properties and can be used as a fertilizer additive. In biotechnology, PMDP has been studied for its potential use in the production of glycoconjugates.
properties
IUPAC Name |
(3aS,4S,6R,7R,7aS)-2,2,6-trimethyl-4-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-10-12(17)13-14(21-16(2,3)20-13)15(19-10)18-9-11-7-5-4-6-8-11/h4-8,10,12-15,17H,9H2,1-3H3/t10-,12-,13+,14+,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIPHOGHJGAQMO-IKSZGEOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(C(O1)OCC3=CC=CC=C3)OC(O2)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]2[C@@H]([C@H](O1)OCC3=CC=CC=C3)OC(O2)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162036 | |
| Record name | Phenylmethyl 6-deoxy-2,3-O-(1-methylethylidene)-α-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-L-Mannopyranoside, phenylmethyl 6-deoxy-2,3-O-(1-methylethylidene)- | |
CAS RN |
68124-06-1 | |
| Record name | Phenylmethyl 6-deoxy-2,3-O-(1-methylethylidene)-α-L-mannopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68124-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 6-deoxy-2,3-O-(1-methylethylidene)-α-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B3278618.png)

![1-[(2R,3S,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3278628.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B3278645.png)
![5-bromo-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B3278648.png)
![(4-(Azepan-1-ylsulfonyl)phenyl)(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3278654.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3278662.png)

![5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3278699.png)


